6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound that features a pyranone core structure with various substituents, including a thiophene ring and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyranone Core: This can be achieved through a cyclization reaction involving a suitable diketone and an aldehyde under acidic or basic conditions.
Introduction of the Azetidine Moiety: The azetidine ring can be introduced via a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the pyranone intermediate.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activity.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Material Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one: can be compared with other pyranone derivatives, azetidine-containing compounds, and thiophene-substituted molecules.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-methyl-4-[1-(4-thiophen-3-ylbenzoyl)azetidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-13-8-17(9-19(22)24-13)25-18-10-21(11-18)20(23)15-4-2-14(3-5-15)16-6-7-26-12-16/h2-9,12,18H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQFWKDVJIBZBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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